molecular formula C9H11IO B8700179 3-(2-iodophenyl)-1-propanol CAS No. 26059-41-6

3-(2-iodophenyl)-1-propanol

Cat. No.: B8700179
CAS No.: 26059-41-6
M. Wt: 262.09 g/mol
InChI Key: RMHUFAVKFGGBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Iodophenyl)-1-propanol is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-iodophenyl)-1-propanol typically involves the iodination of a phenylpropane derivative. One common method is the reaction of 2-iodobenzaldehyde with a Grignard reagent, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodophenyl)-1-propanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-(2-Iodophenyl)propanal or 3-(2-iodophenyl)propanoic acid.

    Reduction: 3-Phenyl-1-propanol.

    Substitution: 3-(2-Aminophenyl)-1-propanol or 3-(2-thiophenyl)-1-propanol.

Scientific Research Applications

3-(2-Iodophenyl)-1-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Properties

CAS No.

26059-41-6

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

3-(2-iodophenyl)propan-1-ol

InChI

InChI=1S/C9H11IO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2

InChI Key

RMHUFAVKFGGBTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCO)I

Origin of Product

United States

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